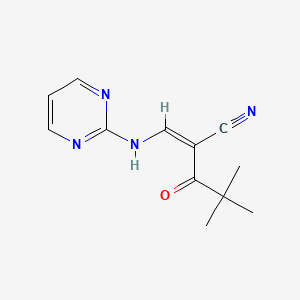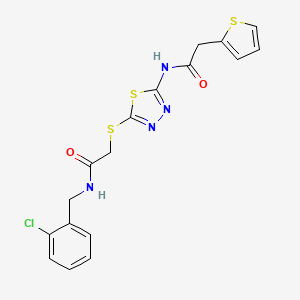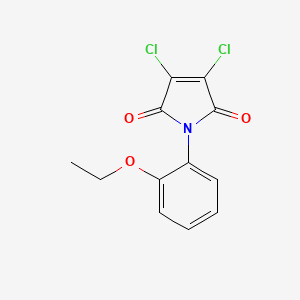
2-Aminobenzamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobenzamidine hydrochloride is an organic compound with the molecular formula C7H10ClN3. It is a derivative of benzamidine and is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically handled as a hydrochloride salt, which is a white, water-soluble solid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzamidine hydrochloride generally involves the following steps:
Starting Material: The process begins with 2-aminobenzonitrile.
Formation of 2-Aminobenzamidoxime: A suspension of 2-aminobenzonitrile, sodium methoxide, and hydroxylamine hydrochloride in methanol is heated under reflux for 18 hours. The mixture is then concentrated to an oil, partitioned between ethyl acetate and sodium hydroxide solution, and extracted with ethyl acetate.
Reduction to 2-Aminobenzamidine: The 2-aminobenzamidoxime is then reduced using wet Raney nickel in ethanol under hydrogen at 60°C for 16 hours. The catalyst is removed, and the solvent is evaporated.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminobenzamidine hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction of 2-aminobenzamidoxime to 2-aminobenzamidine using hydrogen and a nickel catalyst.
Substitution: The compound can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Hydrogen and Nickel Catalyst: Used in the reduction of 2-aminobenzamidoxime.
Hydrochloric Acid: Used to precipitate the hydrochloride salt.
Major Products:
This compound: The primary product formed from the reduction and subsequent precipitation reactions.
Wissenschaftliche Forschungsanwendungen
2-Aminobenzamidine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing other compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
2-Aminobenzamidine hydrochloride exerts its effects primarily through inhibition of serine proteases. The amidine group interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis . This mechanism is crucial for its use in studying enzyme kinetics and developing protease inhibitors.
Vergleich Mit ähnlichen Verbindungen
Benzamidine: A simpler aryl amidine with similar inhibitory properties against serine proteases.
4-Aminobenzamidine: Another derivative with similar applications in enzyme inhibition.
Uniqueness: 2-Aminobenzamidine hydrochloride is unique due to its specific structure, which allows for selective inhibition of certain proteases. Its solubility and stability as a hydrochloride salt make it particularly useful in various research applications.
Eigenschaften
IUPAC Name |
2-aminobenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H3,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBEDXMYPINIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2866619.png)


![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)
![O-[(2,4-difluorophenyl)methyl]hydroxylamine](/img/structure/B2866626.png)

![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)




![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2866642.png)
